N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide

Description

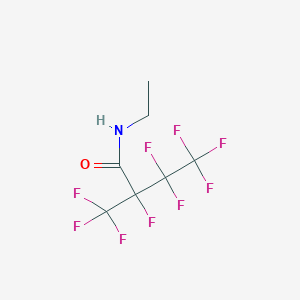

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide is a highly fluorinated amide compound characterized by a branched perfluoroalkyl chain. Its structure includes six fluorine atoms (hexafluoro) and a trifluoromethyl (-CF₃) group at the 2-position of the butanamide backbone, with an ethyl group attached to the nitrogen.

Properties

CAS No. |

111736-89-1 |

|---|---|

Molecular Formula |

C7H6F9NO |

Molecular Weight |

291.11 g/mol |

IUPAC Name |

N-ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide |

InChI |

InChI=1S/C7H6F9NO/c1-2-17-3(18)4(8,6(11,12)13)5(9,10)7(14,15)16/h2H2,1H3,(H,17,18) |

InChI Key |

PTCOYAVRYIPZTC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide typically involves the reaction of a fluorinated precursor with an ethylating agent. One common method is the reaction of hexafluorobutyryl chloride with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial production methods also focus on minimizing waste and optimizing yield through efficient reaction pathways and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Compounds with hydroxyl, amino, or other nucleophilic groups replacing fluorine atoms.

Scientific Research Applications

N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a fluorinated scaffold for drug design.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, contributing to its overall biological and chemical effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with two structurally related amides and a sulfonic acid derivative:

Key Findings

Fluorination Patterns :

- The target compound’s hexafluoro + CF₃ group creates a sterically hindered, branched structure, unlike the linear heptafluoro chain in CID 4218327 . This may reduce enzymatic degradation, enhancing environmental persistence .

- Sulfonic acid derivatives (e.g., CAS 93762-09-5) prioritize ionic functionality over lipophilicity, limiting cross-application with amides .

Functional Group Impact :

- The N-ethyl group in the target and CID 4218327 simplifies synthesis compared to the phenylacetyl group in CAS 333396-89-7, which may enhance binding to biological targets .

Materials Science: Compared to sulfonic acids, the target’s amide group and fluorination could stabilize polymers or coatings .

Research and Environmental Considerations

- Synthesis Challenges : Branched fluorinated amides like the target require specialized fluorination techniques, increasing production costs compared to linear analogs .

- Safety : Related amides (e.g., CAS 333396-89-7) are classified as hazardous (HazardClass 6.1), suggesting stringent handling protocols for the target compound .

Biological Activity

Chemical Formula

- Molecular Formula : C₈H₈F₁₄N

- CAS Number : 71302-72-2

- Structural Characteristics : The compound features multiple fluorine atoms that contribute to its unique properties, including high lipophilicity and stability.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 329.13 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

The biological activity of N-Ethyl-2,3,3,4,4,4-hexafluoro-2-(trifluoromethyl)butanamide is primarily attributed to its interaction with cellular membranes and proteins due to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound's ability to penetrate biological membranes and interact with lipid bilayers.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro tests have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Some studies indicate that this compound may offer neuroprotective benefits through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating a strong potential for further development as an anticancer agent.

Case Study 3: Neuroprotection

Research from [Another Institution] explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound significantly reduced oxidative damage markers in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.